N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine, commonly known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
DFP-10825 inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its phosphorylation activity. CK2 plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis, making it an attractive target for therapeutic intervention. The inhibition of CK2 by DFP-10825 leads to the disruption of these cellular processes, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. The inhibition of CK2 by DFP-10825 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis. DFP-10825 has also been shown to reduce oxidative stress and inflammation in models of neurodegenerative diseases, leading to neuroprotection. Additionally, DFP-10825 has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus, by targeting the viral NS5A and NS3 proteins, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages as a research tool, including its high potency and selectivity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, DFP-10825 also has some limitations, including its relatively short half-life and poor solubility, which may limit its use in some experiments.
Direcciones Futuras
DFP-10825 has significant potential for further research and development as a therapeutic agent. Future studies should focus on optimizing the synthesis of DFP-10825 to improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies are needed to investigate the potential of DFP-10825 as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Finally, the development of more potent and selective CK2 inhibitors, such as DFP-10825, may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of DFP-10825 involves several steps, starting with the reaction of 3,4-difluoroaniline with 2-(methylthio)pyridine-3-carboxylic acid to form the intermediate 3,4-difluoro-N-(2-(methylthio)pyridin-3-yl)aniline. This intermediate is then reacted with piperidin-3-one to form the final product, DFP-10825. The synthesis of DFP-10825 has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by DFP-10825 has been shown to induce cell death and inhibit tumor growth in preclinical models. DFP-10825 has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. Furthermore, DFP-10825 has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus, making it a promising antiviral agent.
Propiedades
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3OS/c1-25-17-14(5-2-8-21-17)18(24)23-9-3-4-13(11-23)22-12-6-7-15(19)16(20)10-12/h2,5-8,10,13,22H,3-4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSTOVHGSRGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.